erythro-omega-Amino Sphingosine Biotinamide
Overview
Description
erythro-omega-Amino Sphingosine Biotinamide: is a biochemical compound used primarily in proteomics research. It is a derivative of sphingosine, a type of lipid that plays a crucial role in cellular signaling and structure. This compound contains a biotin moiety linked to the omega-terminal of its fatty-acid chain, making it useful for various biochemical assays .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of erythro-omega-Amino Sphingosine Biotinamide typically involves the following steps:
Sphingosine Derivatization: Sphingosine is first modified to introduce an amino group at the omega position.
Biotinylation: The amino-modified sphingosine is then reacted with biotin under specific conditions to form the biotinamide linkage.
Industrial Production Methods: : While detailed industrial production methods are proprietary, the general approach involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: erythro-omega-Amino Sphingosine Biotinamide can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: The compound can be reduced to modify its functional groups, although this is less common.
Substitution: The amino group can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various acyl chlorides, anhydrides.
Major Products
Oxidation: Oxidized derivatives with modified hydroxyl groups.
Reduction: Reduced forms with altered functional groups.
Substitution: Functionalized derivatives with new substituents at the amino group.
Scientific Research Applications
Chemistry
- Used in the study of lipid signaling pathways.
- Acts as a probe in biochemical assays to identify interactions with other molecules.
Biology
- Utilized in cell biology to study membrane dynamics and signaling.
- Helps in the identification of protein-lipid interactions.
Medicine
- Potential applications in drug delivery systems.
- Used in the development of diagnostic assays.
Industry
- Employed in the production of biochemical reagents.
- Used in the development of biosensors .
Mechanism of Action
erythro-omega-Amino Sphingosine Biotinamide exerts its effects by interacting with specific proteins and enzymes involved in lipid signaling pathways. The biotin moiety allows for easy detection and isolation of the compound in biochemical assays. It targets sphingosine kinase activity and can be used to study the role of sphingosine in cellular processes.
Comparison with Similar Compounds
Similar Compounds
erythro-omega-Amino Sphingosine Biotinamide Phosphate: Contains a phosphate group, making it more hydrophilic.
This compound-d4: A deuterated form used for isotopic labeling in mass spectrometry.
Uniqueness
- The presence of the biotin moiety makes this compound particularly useful for biochemical assays involving streptavidin-biotin interactions.
- Its structure allows for specific interactions with lipid signaling proteins, making it a valuable tool in both research and industrial applications .
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[(E,16R,17S)-17-amino-16,18-dihydroxyoctadec-14-enyl]pentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H52N4O4S/c29-22(20-33)24(34)16-12-10-8-6-4-2-1-3-5-7-9-11-15-19-30-26(35)18-14-13-17-25-27-23(21-37-25)31-28(36)32-27/h12,16,22-25,27,33-34H,1-11,13-15,17-21,29H2,(H,30,35)(H2,31,32,36)/b16-12+/t22-,23-,24+,25-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQVYZZGZCNEMF-RPRIXWAOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCCCCCCCCCC=CC(C(CO)N)O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H52N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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